Sulfamonomethoxine sodium is a sulfonamide antibacterial agent. [] It belongs to the class of synthetic bacteriostatic antibiotics. [, ] Within scientific research, Sulfamonomethoxine sodium is primarily employed to investigate its antibacterial properties, explore its interactions with biological systems, and assess its environmental impact. [, , , ]
Sulfamonomethoxine sodium is synthesized from sulfanilamide and 6-chloropyrimidine, with its production processes detailed in various patents and scientific literature . The compound is also commercially available through chemical suppliers such as Sigma-Aldrich, which provides details on its chemical properties and applications .
The synthesis of sulfamonomethoxine sodium involves several key steps, primarily utilizing atmospheric etherification and solvent crystallization techniques. The process can be summarized as follows:
This method significantly reduces environmental pollution by minimizing waste alkali liquor and enhances production efficiency.
Sulfamonomethoxine sodium participates in various chemical reactions, primarily involving:
These reactions are critical for understanding how the compound can be modified for enhanced efficacy or stability.
The mechanism of action of sulfamonomethoxine sodium involves competitive inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, sulfamonomethoxine sodium prevents bacteria from synthesizing folate, which is essential for nucleic acid synthesis and ultimately bacterial growth.
This mechanism highlights the importance of sulfamonomethoxine sodium as an effective antimicrobial agent in veterinary medicine.
Sulfamonomethoxine sodium exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and storage conditions for pharmaceutical applications .
Sulfamonomethoxine sodium has several important applications:
The compound's broad-spectrum antibacterial activity makes it an essential tool in managing infectious diseases within veterinary practices .
Sulfamonomethoxine sodium (Chemical formula: C₁₁H₁₁N₄NaO₃S; Molecular weight: 302.28 g/mol) belongs to the N¹-substituted sulfonamide class of antimicrobials, characterized by a sulfanilamide backbone modified at the N¹ position with a heterocyclic ring system [1] [9]. Its systematic IUPAC name is Sodium (4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide, reflecting three critical structural domains:
Sodium cation: Ionic bonding at the sulfonamide nitrogen dramatically increases water solubility (175 mg/mL in H₂O) versus the free acid form, facilitating formulation of injectables and oral solutions [6] [9].
Molecular Properties and Stability:The compound crystallizes as a white to off-white powder with a melting point of 243–245°C. It requires storage under inert gas (nitrogen/argon) at 2–8°C to prevent oxidative degradation. Spectroscopic characterization reveals key functional group signatures: IR spectra show N-H stretches at 3300–3500 cm⁻¹, S=O asymmetric/symmetric vibrations at 1150–1350 cm⁻¹, and C-O-C stretches at 1050–1150 cm⁻¹ [6]. UV maxima occur at 240–280 nm due to π→π* transitions in the conjugated aromatic system [2]. The sodium salt’s stability in aqueous solution is pH-dependent, with optimal stability observed at neutral to slightly alkaline conditions (pH 7.0–8.5) [7].
Table 1: Physicochemical Profile of Sulfamonomethoxine Sodium
Property | Specification | Significance |
---|---|---|
CAS Registry Number | 38006-08-5 | Unique chemical identifier |
Molecular Formula | C₁₁H₁₁N₄NaO₃S | Elemental composition |
Molar Mass | 302.28 g/mol | Dosage calculation |
Solubility in Water | 175 mg/mL (578.93 mM) | Enables injectable formulations |
pKa | ~5.5–6.0 (sulfonamide NH) | Impacts ionization and membrane permeability |
LogP (Octanol-Water) | ~0.8 (calculated) | Predicts distribution in biological systems |
Stability | Hygroscopic; light-sensitive | Requires protective packaging and storage |
Sulfamonomethoxine emerged during the 1960s sulfonamide optimization era, when pharmaceutical research focused on extending serum half-lives through strategic N¹ heterocyclic substitutions. The methoxypyrimidine modification proved particularly effective, yielding compounds with prolonged therapeutic concentrations (>48 hours post-dose) in ruminants and monogastrics [2] [10]. Early pharmacological studies in dogs demonstrated sustained blood levels at 24–48 hours post-administration, establishing its classification as a "long-acting" sulfonamide [9].
The compound’s veterinary adoption accelerated due to three key attributes:
Contemporary applications dominate in three sectors:
Table 2: Historical Evolution of Sulfamonomethoxine Sodium Applications
Period | Development Milestone | Impact on Veterinary Practice |
---|---|---|
1960–1975 | Initial synthesis and pharmacokinetic characterization | Established "long-acting" sulfonamide classification |
1975–1990 | Combination therapy development (trimethoprim potentiation) | Reduced effective doses; delayed resistance emergence |
1990–2010 | Global aquaculture adoption | Enabled intensive shrimp/pisciculture disease control |
2010–Present | Regulatory restrictions in EU/NA; continued use in Asia | Market polarization between regulated and emerging economies |
Global sulfamonomethoxine sodium consumption reflects divergent regulatory philosophies and livestock production intensification. Market analyses indicate over 65% of global SMM utilization occurs in livestock sectors, primarily in rapidly industrializing Asian economies [3] [5].
Americas: FDA’s Veterinary Feed Directive reduced nontherapeutic use by 28% (2017–2022), though therapeutic applications persist in beef feedlots. Brazil’s poultry sector maintains stable consumption (~1,500 tons/year) [3] [5].
Environmental and Resistance Pressures:Environmental monitoring reveals SMM as the predominant antibiotic in swine wastewater (up to 327 μg/L; 98% of total antibiotics detected). Its transformation pathways during UV/H₂O₂ advanced oxidation involve hydroxyl radical attack at four sites: the aniline amino group, sulfonamide nitrogen, pyrimidine methoxy group, and sulfur within the sulfonyl group—generating 12 identified transformation products [7]. Ecotoxicity concerns include inhibition of C. vulgaris (EC₅₀ = 8.2 mg/L) and Daphnia magna (EC₅₀ = 13.7 mg/L), necessitating advanced wastewater treatment [7].
Innovation and Market Adaptation:Manufacturers respond through:
Table 3: Global Regulatory Standards for Sulfamonomethoxine Sodium Residues
Region/Country | MRL in Muscle (μg/kg) | Key Regulatory Requirements | Market Impact |
---|---|---|---|
European Union | 100 (swine); 50 (poultry) | cGMP manufacturing; RFID traceability; ban on prophylactic use | 22% import decline from Southeast Asia (2020–2023) |
United States | 100 | VFD therapeutic-only mandate; cGMP site certification | 28% drop in nontherapeutic use (2017–2022) |
China | 10–200 (tissue-specific) | Blue Sky Initiative pollution controls; growth promoter ban | 35–40% decline in feed additives (post-2020) |
Japan | Near-zero tolerance | WHO prequalification standards; strict impurity profiling | Banned non-compliant Indian products (2023) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9